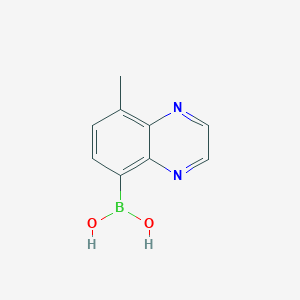
(8-Methylquinoxalin-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8-Methylquinoxalin-5-yl)boronic acid is an organic compound with the molecular formula C10H10BNO2. It belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to an oxygen and a hydroxyl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (8-Methylquinoxalin-5-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions: (8-Methylquinoxalin-5-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the boronic acid group to a boronate ester or boronic anhydride.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronate esters, while reduction can produce boranes .
科学研究应用
(8-Methylquinoxalin-5-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (8-Methylquinoxalin-5-yl)boronic acid involves its interaction with specific molecular targets and pathways. In medicinal chemistry, boronic acids are known to inhibit proteasomes, which are protein complexes involved in degrading unneeded or damaged proteins. This inhibition can lead to the accumulation of proteins within cells, inducing apoptosis (programmed cell death) in cancer cells . The compound’s boronic acid group interacts with the active site of the proteasome, forming a reversible covalent bond that blocks its activity .
相似化合物的比较
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 2-Methylphenylboronic acid
Comparison: (8-Methylquinoxalin-5-yl)boronic acid is unique due to its quinoxaline ring structure, which imparts distinct electronic and steric properties compared to other boronic acids. This structure enhances its ability to participate in specific chemical reactions and interact with biological targets. For example, the quinoxaline ring can engage in π-π stacking interactions, which are important in drug-receptor binding .
属性
分子式 |
C9H9BN2O2 |
|---|---|
分子量 |
187.99 g/mol |
IUPAC 名称 |
(8-methylquinoxalin-5-yl)boronic acid |
InChI |
InChI=1S/C9H9BN2O2/c1-6-2-3-7(10(13)14)9-8(6)11-4-5-12-9/h2-5,13-14H,1H3 |
InChI 键 |
SYHLXIBVCDICNX-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C2C(=C(C=C1)C)N=CC=N2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















